1,3-Dichloropropane

Descripción

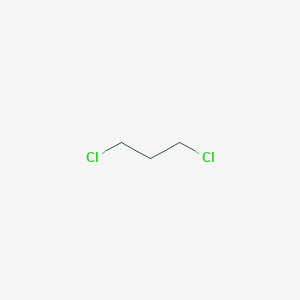

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dichloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2/c4-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRUOJUYPBUZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2H6, Array, C3H6Cl2 | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022004 | |

| Record name | 1,3-Dichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a sweet odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

248.7 °F at 760 mmHg (USCG, 1999), 120.4 °C @ 760 mm Hg, 120 °C | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

70 °F (est.) (USCG, 1999), 16 °C, 16 °C o.c. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in benzene, chloroform, alcohol, ether, In water, 2.75X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.3 | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1878 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1876 @ 20 °C/4 °C, Relative density (water = 1): 1.19 | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.90 (air= 1), Relative vapor density (air = 1): 3.9 | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

18.2 [mmHg], 18.2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.4 | |

| Record name | 1,3-Dichloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

142-28-9 | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ1HQ2GUCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-147.1 °F (USCG, 1999), -99.5 °C, -99 °C | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dichloropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloropropane (C₃H₆Cl₂) is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, arising from the two chlorine atoms attached to the terminal carbons of a propane chain, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive profile of this compound, along with detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, chloroform-like odor.[1][3] It is sparingly soluble in water but soluble in common organic solvents such as alcohol and ether.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₆Cl₂ | [1][3][4] |

| Molecular Weight | 112.99 g/mol | [1][3][4] |

| CAS Number | 142-28-9 | [1][3][4] |

| IUPAC Name | This compound | [3] |

| Density | 1.19 g/mL at 25 °C | [1] |

| Boiling Point | 120-122 °C | [1] |

| Melting Point | -99 °C | [1] |

| Flash Point | 16 °C (open cup) | [5] |

| Solubility in Water | 0.27 g/100 mL | [1] |

| Refractive Index (n²⁰/D) | 1.448 | [1] |

Molecular Structure

The structure of this compound consists of a three-carbon backbone with a chlorine atom attached to each of the terminal carbon atoms (C1 and C3). This arrangement makes both chlorine atoms primary halides, which influences their reactivity in nucleophilic substitution reactions.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 1,3-propanediol with hydrochloric acid.[6]

Materials:

-

1,3-Propanediol

-

Concentrated Hydrochloric Acid

-

Ammonium chloride

-

Water

-

1000 mL reaction flask with an oil-water separator and condenser

Procedure:

-

To a 1000 mL reaction flask, add 400 g of water, 5 g of ammonium chloride, and 322 g of 1,3-propanediol.

-

Stir the mixture and heat to 60 °C.

-

Begin bubbling hydrogen chloride gas through the reaction mixture.

-

Continue passing HCl gas as the reaction proceeds. The clear solution will turn milky white.

-

Increase the temperature of the reaction mixture to 107 °C to initiate reflux and liquid separation.

-

Continue the reflux for 3 hours. The molar ratio of 1,3-propanediol to HCl gas should be approximately 1:3.

-

As the reaction progresses, two layers will form in the oil-water separator. The lower aqueous phase is refluxed back into the reaction flask.

-

The upper organic layer, which is this compound, is separated and collected.

-

The purity of the collected this compound can be determined by High-Performance Liquid Chromatography (HPLC).

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Varian System GC with a Varian ion trap MS).

-

Capillary column (e.g., DB-VRX, 30 m x 0.25 mm ID, 1.4 µm film thickness).

Sample Preparation:

-

For solid samples (e.g., soil, food), a homogenized sample (approximately 10 g) is weighed into a vial.

-

An extraction solution (e.g., 10 mL of hexane containing an internal standard like 2-bromo-1-chloropropane) is added.

-

The vial is sealed and shaken mechanically for 15 minutes.

-

The mixture is then centrifuged at 2500 rpm for 5 minutes.

-

An aliquot of the organic layer is transferred to an autosampler vial for GC-MS analysis.

GC-MS Conditions:

-

Injector Temperature: 200 °C

-

Injector Mode: Splitless

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 25 °C, hold for 1 min

-

Ramp to 130 °C at 10 °C/min

-

Ramp to 220 °C at 60 °C/min, hold for 1 min

-

-

MS Interface Temperature: 230 °C

-

Ions for Quantification (m/z): 75 (quantitation), 112 (confirmatory)

Chemical Reactivity and Pathways

This compound's reactivity is dominated by the two primary chlorine atoms, which are good leaving groups in nucleophilic substitution reactions. This allows for the introduction of a three-carbon chain into various molecules.

Reaction with Zinc Dust (Freund Reaction)

A notable reaction of this compound is its intramolecular cyclization when treated with zinc dust, yielding cyclopropane. This is a classic example of the Freund reaction.

Reaction with Nucleophiles

This compound readily reacts with various nucleophiles, such as amines, alkoxides, and thiolates, to form a range of derivatives. These reactions typically proceed via an Sₙ2 mechanism. For example, reaction with two equivalents of sodium hydroxide can lead to the formation of 1,3-propanediol.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of chemical and physical properties. Its reactivity, primarily centered around the two terminal chlorine atoms, allows for its use in a wide array of synthetic applications, including the formation of cyclic compounds and the introduction of propyl linkages into larger molecules. A thorough understanding of its properties, structure, and reaction pathways is crucial for its effective and safe utilization in research and development.

References

- 1. epa.gov [epa.gov]

- 2. This compound one reaction with zn and nal gives: a) propane b) 1-chloropropane [scoop.eduncle.com]

- 3. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 142-28-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dichloropropane (CAS 142-28-9) for Researchers and Drug Development Professionals

An authoritative guide on 1,3-Dichloropropane, detailing its chemical and physical characteristics, synthesis, applications in pharmaceutical development, and its toxicological profile. This document provides structured data, detailed experimental methodologies, and visual pathways to support advanced research and development.

Executive Summary

This compound (CAS 142-28-9) is a halogenated hydrocarbon that serves as a versatile bifunctional building block in organic synthesis. Its utility is most pronounced in the pharmaceutical and specialty chemical industries, where it is employed as a linker to introduce three-carbon chains and as a precursor for the synthesis of various cyclic and heterocyclic compounds. While it is a valuable synthetic tool, its toxicological profile, particularly its genotoxicity upon metabolic activation, necessitates careful handling and a thorough understanding of its metabolic fate. This guide provides a comprehensive overview of this compound, with a focus on its technical applications and safety considerations relevant to a scientific audience.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are essential for its application in chemical synthesis and for understanding its environmental and physiological disposition.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 142-28-9 | [1][2] |

| Molecular Formula | C₃H₆Cl₂ | [1][2] |

| Molecular Weight | 112.99 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Odor | Sweet, chloroform-like | [4] |

| Density | 1.19 g/mL at 25 °C | [1] |

| Melting Point | -99 °C | [1] |

| Boiling Point | 120-122 °C | [1] |

| Flash Point | 36 °C (96.8 °F) - closed cup | [1] |

| Water Solubility | 2800 mg/L at 25 °C | [5] |

| Solubility | Miscible with ethanol, ether, acetone | [3] |

| Vapor Pressure | 20 mbar at 20 °C | [6] |

| Refractive Index (n20/D) | 1.448 | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Characteristics / Peaks | Reference(s) |

| Mass Spectrometry (MS) | Major peaks can be found in the NIST WebBook database. | [7] |

| Infrared (IR) Spectroscopy | Sadtler Research Laboratories Prism Collection: 3209 | [4] |

| Nuclear Magnetic Resonance (NMR) | Varian Associates NMR Spectra Catalogue: 31 | [4] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the chlorination of 1,3-propanediol. The following section details a common experimental protocol for its preparation and subsequent analysis.

Synthesis from 1,3-Propanediol

A prevalent method for synthesizing this compound involves the reaction of 1,3-propanediol with hydrochloric acid, often in the presence of a catalyst such as ammonium chloride.

Experimental Protocol:

-

Apparatus Setup: A 1000 mL reaction flask is equipped with an oil-water separator and a condenser.

-

Charging the Reactor: The flask is charged with 400g of water, 5g of ammonium chloride, and 322g of 1,3-propanediol.

-

Initiating the Reaction: The mixture is stirred and heated to 60 °C. Hydrogen chloride (HCl) gas is then introduced into the mixture.

-

Reaction Progression: As the reaction proceeds, the clear liquid will turn milky white. The temperature is then increased to 107 °C, and the introduction of HCl gas continues to initiate reflux and liquid separation.

-

Product Collection: The reaction is allowed to reflux for approximately 3 hours, with a molar ratio of 1,3-propanediol to HCl gas maintained at 1:3. During this time, the oil-water separator will show two distinct layers. The lower aqueous phase is refluxed back into the reaction flask, while the upper organic layer, which is the this compound product, is separated and collected.

-

Purification and Analysis: The collected this compound can be purified by distillation. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Analytical Methodology

The identification and quantification of this compound in various matrices, such as drinking water or reaction mixtures, are commonly performed using gas chromatography (GC) coupled with mass spectrometry (MS).

Experimental Protocol (Purge-and-Trap GC/MS):

-

Sample Preparation: A water sample is placed in a purging vessel. An internal standard is added for quantification.

-

Purging: An inert gas (e.g., helium) is bubbled through the sample. Volatile organic compounds, including this compound, are purged from the sample and carried into a sorbent trap.

-

Thermal Desorption: The trap is rapidly heated, and the trapped analytes are desorbed into the gas chromatograph.

-

Gas Chromatography: The analytes are separated on a capillary column (e.g., fused silica). A temperature program is used to achieve separation of the compounds.[8][9]

-

Mass Spectrometry: The separated compounds are introduced into a mass spectrometer for identification and quantification. Mass spectrometry is used for confirmation, with a reported detection limit as low as 0.10 µg/L in water.[5] Standard EPA methods like 502.2 and 524.2 provide detailed guidance on this procedure.[10]

Applications in Drug Discovery and Development

The bifunctional nature of this compound, with its two reactive chlorine atoms, makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[3][11]

Its primary roles in pharmaceutical synthesis include:

-

Three-Carbon Linker: It is used to introduce a flexible three-carbon propyl chain into molecules, which can be crucial for optimizing the pharmacokinetic or pharmacodynamic properties of a drug candidate.[11]

-

Synthesis of Cyclic and Heterocyclic Compounds: this compound is a key precursor for forming cyclopropane rings and various heterocyclic structures that are common motifs in drug molecules.[11] Its reaction with nucleophiles like amines, thiols, and alcohols allows for the construction of these ring systems.[11]

An illustrative, non-pharmaceutical example of its reactivity is the synthesis of 3,7-dithia-nonanedioic acid through its reaction with mercaptoacetic acid.[11] This reaction highlights its ability to form longer chains with functional groups at both ends.

Toxicology and Metabolism

A thorough understanding of the toxicological profile of this compound is crucial for ensuring laboratory safety and for assessing the potential risks of any related impurities in final products.

Table 3: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Mouse | Oral | 31.86 mmol/kg (14-day) | [10] |

| LD₅₀ | Rat | Oral | >1250 <2500 mg/kg | [12] |

| LD₅₀ | Rat | Dermal | >2000 mg/kg | [12] |

| LDLo | Dog | Oral | 3 g/kg | [13] |

| LC₅₀ | Rat | Inhalation | 11 mg/L (4 h) |

General Toxicity: this compound is classified as a flammable liquid and is harmful if inhaled.[14] It causes skin and serious eye irritation.[6] Acute exposure in animal studies has been shown to cause effects on the central nervous system, liver, and kidneys, as well as gastrointestinal bleeding.[10][13]

Genotoxicity and Mechanism of Action: There is evidence to suggest that this compound can be genotoxic. It has been shown to be mutagenic in Salmonella typhimurium strains TA100 and TA1535, particularly with metabolic activation.[5] This suggests that metabolites of this compound are the ultimate genotoxic species.

The proposed mechanism of toxicity involves a two-step process:

-

Metabolic Activation: The primary routes of metabolism are believed to be cytochrome P450-dependent oxidation and conjugation with glutathione (GSH).[13] The involvement of cytochrome P450 can lead to the formation of reactive metabolites.

-

DNA Damage: As an alkylating agent, this compound or its metabolites can form adducts with DNA, leading to DNA damage.[5] This is supported by findings that it can induce DNA damage in Bacillus subtilis following metabolic activation.[10] Glutathione conjugation is a detoxification pathway, and depletion of cellular GSH can enhance the toxic effects of the compound.[15]

Conclusion

This compound is a chemical intermediate with significant utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its bifunctional nature allows for its use as a versatile linker and a precursor for various cyclic structures. However, its potential for genotoxicity following metabolic activation underscores the importance of stringent safety protocols and a comprehensive understanding of its toxicological profile. This guide provides the foundational technical data and conceptual frameworks necessary for the informed and safe application of this compound in a research and drug development setting.

References

- 1. This compound 99 142-28-9 [sigmaaldrich.com]

- 2. This compound | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethylene Dichloride CAS 142-28-9 | Industrial Grade | Aure Chemical [aurechem.com]

- 4. Page loading... [guidechem.com]

- 5. cdn.who.int [cdn.who.int]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Propane, 1,3-dichloro- [webbook.nist.gov]

- 8. epa.gov [epa.gov]

- 9. synectics.net [synectics.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. This compound | CAS#:142-28-9 | Chemsrc [chemsrc.com]

- 14. accustandard.com [accustandard.com]

- 15. Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,3-Dichloropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloropropane (C₃H₆Cl₂) is a halogenated hydrocarbon that serves as a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals and pesticides. A thorough understanding of its physical properties is paramount for its safe handling, application in experimental research, and for modeling its behavior in biological and environmental systems. This guide provides a comprehensive overview of the core physical characteristics of this compound, complete with detailed experimental protocols for their determination and a logical workflow for property characterization.

Core Physical Properties

The physical properties of this compound are summarized in the table below, providing a consolidated reference for key quantitative data.

| Property | Value | Units |

| Molecular Weight | 112.99 | g/mol |

| Density | 1.19 | g/mL at 25 °C |

| Boiling Point | 120-122 | °C |

| Melting Point | -99 | °C |

| Flash Point | 21 | °C |

| Water Solubility | 0.27 | g/100 mL |

| Vapor Pressure | 18.2 | mmHg at 25 °C |

| Refractive Index | 1.448 | n20/D |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical properties of this compound.

Density Determination (OECD 109)

The density of a liquid is determined using a pycnometer, a hydrometer, or an oscillating densitometer. The pycnometer method is described here.

-

Apparatus: A pycnometer (a glass flask of a specific volume), a balance with a precision of ±0.1 mg, and a thermostatically controlled water bath.

-

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is determined.

-

The pycnometer is filled with the test substance (this compound), taking care to avoid the formation of air bubbles.

-

The filled pycnometer is placed in a thermostatically controlled water bath until it reaches thermal equilibrium.

-

The volume is adjusted to the calibration mark, and the exterior of the pycnometer is cleaned and dried.

-

The mass of the filled pycnometer is determined.

-

The density is calculated by dividing the mass of the substance by its volume.

-

Boiling Point Determination (OECD 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The ebulliometer method is a common and accurate procedure.

-

Apparatus: An ebulliometer, a heating device, and a calibrated temperature measuring device.

-

Procedure:

Melting Point Determination (OECD 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For substances like this compound, which are liquid at room temperature, this would be determined as the freezing point.

-

Apparatus: A capillary tube, a melting point apparatus with a heating block and a thermometer.

-

Procedure:

Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which the vapors of a volatile substance will ignite when exposed to an ignition source. The Pensky-Martens closed-cup method is widely used.[11][12][13][14][15]

-

Apparatus: A Pensky-Martens closed-cup tester, which includes a test cup, a lid with a stirring device, and an ignition source.[11][12][13]

-

Procedure:

-

The test cup is filled with this compound to the specified level.[11][13]

-

The lid is secured, and the sample is heated at a constant rate while being stirred.[11][13]

-

At regular temperature intervals, the ignition source is introduced into the vapor space of the cup.[11][13]

-

The flash point is the lowest temperature at which a flash is observed.[11]

-

Water Solubility Determination (OECD 105)

The flask method is suitable for determining the water solubility of substances.[16][17][18][19][20]

-

Apparatus: A flask, a stirring device, a thermostatically controlled water bath, and an analytical method to determine the concentration of the substance in water.

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The mixture is agitated in a thermostatically controlled water bath until equilibrium is reached.[18]

-

The solution is allowed to settle, and a sample of the aqueous phase is taken.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography.[18]

-

Vapor Pressure Determination (OECD 104)

The vapor pressure of a substance is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The static method is a direct measurement technique.

-

Apparatus: A sample vessel connected to a pressure measuring device, all enclosed in a thermostatically controlled environment.

-

Procedure:

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a substance. The Abbe refractometer is a common instrument for this measurement.[26][27][28][29]

-

Apparatus: An Abbe refractometer, a light source (typically a sodium lamp), and a constant temperature water bath.

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.[27]

-

The prisms are closed, and the instrument is allowed to reach thermal equilibrium.

-

The light source is positioned, and the telescope is focused.

-

The control knob is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.[27]

-

The refractive index is read from the instrument's scale.[27]

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a chemical substance like this compound.

References

- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 2. laboratuar.com [laboratuar.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. lcslaboratory.com [lcslaboratory.com]

- 6. lcslaboratory.com [lcslaboratory.com]

- 7. oecd.org [oecd.org]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. laboratuar.com [laboratuar.com]

- 10. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 11. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 12. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 14. store.astm.org [store.astm.org]

- 15. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 16. OECD 105 - Phytosafe [phytosafe.com]

- 17. oecd.org [oecd.org]

- 18. filab.fr [filab.fr]

- 19. oecd.org [oecd.org]

- 20. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 21. consilab.de [consilab.de]

- 22. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.co.in]

- 23. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 24. oecd.org [oecd.org]

- 25. laboratuar.com [laboratuar.com]

- 26. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 27. chem.ucla.edu [chem.ucla.edu]

- 28. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 29. hinotek.com [hinotek.com]

1,3-Dichloropropane molecular weight and formula

An In-depth Technical Guide to 1,3-Dichloropropane

This guide provides comprehensive technical information regarding the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental molecular properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of a key synthetic pathway.

Core Molecular Information

Molecular Formula: C₃H₆Cl₂[1][2][3][4]

Linear Formula: Cl(CH₂)₃Cl[1][3][5]

Molecular Weight: 112.99 g/mol [1][3][5] (also cited as 112.98 g/mol [2] and 112.986 g/mol [4])

Synonyms: Trimethylene dichloride, Propane, 1,3-dichloro-[2]

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, chloroform-like odor.[2] It is denser than water and not soluble in it.[2] The following table summarizes its key quantitative properties for easy reference.

| Property | Value | Source(s) |

| Density | 1.19 g/mL at 25 °C | [1][5] |

| Boiling Point | 120-122 °C | [1][5] |

| Melting Point | -99 °C | [1][5] |

| Flash Point | 36 °C (96.8 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.448 | [1][5] |

| Vapor Pressure | 18.2 mmHg | [2] |

| Vapor Density | 3.90 (air = 1) | [2] |

| log Kow | 2.00 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. Below are protocols derived from established methods.

Synthesis of this compound from 1,3-Propanediol

This protocol describes the synthesis of this compound via the reaction of 1,3-propanediol with hydrochloric acid, using ammonium chloride as a catalyst.[6]

Materials:

-

1,3-Propanediol (322 g)

-

Ammonium chloride (5 g)

-

Water (400 g)

-

Hydrogen chloride (HCl) gas

-

1000 mL reaction flask equipped with an oil-water separator and condenser

Procedure:

-

Charge the 1000 mL reaction flask with 400 g of water, 5 g of ammonium chloride, and 322 g of 1,3-propanediol.[6]

-

Stir the mixture and raise the temperature to 60°C.[6]

-

Begin bubbling HCl gas through the reaction mixture.[6]

-

Continue passing HCl gas as the clear solution turns milky white. Increase the temperature of the reaction mixture to 107°C to initiate reflux and liquid separation.[6]

-

Maintain the reflux for 3 hours. The molar ratio of 1,3-propanediol to HCl gas should be approximately 1:3.[6]

-

As the reaction progresses, two layers will form in the oil-water separator. The upper layer is the this compound product, which is collected. The lower aqueous phase is refluxed back into the reaction flask.[6]

-

The collected this compound can be further purified if necessary. This method has been reported to yield a purity of 99.7% as determined by HPLC.[6]

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC/MS)

This protocol outlines a general procedure for the determination of this compound in environmental or biological samples, based on common analytical practices.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector and a suitable capillary column (e.g., DB-VRX).[7]

-

Purge and trap system for water or soil samples.[8]

Sample Preparation (for fruit/vegetable matrix): [7]

-

Weigh approximately 10 g of a homogenized sample into a 50 mL vial.

-

Immediately add 10 mL of an extraction solution (e.g., hexane) containing a suitable internal standard (e.g., 2-bromo-1-chloropropane).

-

Seal the vial and shake mechanically for 15 minutes.

-

Centrifuge the sample at 2500 rpm for 5 minutes to separate the layers.

-

Transfer an aliquot of the organic (upper) layer into an autosampler vial for GC/MS analysis.

GC/MS Conditions: [7]

-

Injector Temperature: 200°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 35°C, hold for 1 min; ramp to 130°C at 10°C/min; ramp to 220°C at 60°C/min; hold at 220°C for 1 min.

-

MS Interface Temperature: 230°C

-

Detection: Monitor for characteristic ions of this compound (e.g., m/z 75 for quantitation and m/z 112 for confirmation).[7]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. 1,3-二氯丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Propane, 1,3-dichloro- [webbook.nist.gov]

- 5. 1,3-Dichlorpropan 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. publ.iss.it [publ.iss.it]

- 8. epa.gov [epa.gov]

Solubility of 1,3-Dichloropropane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-dichloropropane in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide presents qualitative solubility information for this compound and quantitative data for the closely related compound, 1,3-dichloropropene, as a reference. Additionally, a detailed experimental protocol for determining the solubility of a liquid analyte in an organic solvent is provided, along with a visual representation of the experimental workflow.

Core Concepts in Solubility

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. As a halogenated alkane, it is a relatively nonpolar molecule. Consequently, it exhibits greater solubility in nonpolar organic solvents, where intermolecular forces (primarily van der Waals forces) are similar between the solute and the solvent. Its solubility in polar solvents is limited due to the significant energy required to overcome the strong hydrogen bonds present in polar solvents like water.

Solubility Data

Table 1: Qualitative and Quantitative Solubility of this compound and Related Compounds

| Solute | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Alcohol | Not Specified | Soluble[1] | Qualitative |

| Ether | Not Specified | Soluble[1] | Qualitative | |

| Benzene | Not Specified | Soluble[1] | Qualitative | |

| Chloroform | Not Specified | Soluble[1] | Qualitative | |

| Ethyl Acetate | Not Specified | Slightly Soluble | Qualitative | |

| 1,3-Dichloropropene | Acetone | Not Specified | Miscible[2] | Quantitative |

| Benzene | Not Specified | Miscible[2] | Quantitative | |

| Carbon Tetrachloride | Not Specified | Miscible | Quantitative | |

| Heptane | Not Specified | Miscible | Quantitative | |

| Methanol | Not Specified | Miscible | Quantitative | |

| Toluene | Not Specified | Soluble[2] | Qualitative | |

| Octane | Not Specified | Soluble[2] | Qualitative | |

| Hydrocarbons | Not Specified | Miscible[2] | Quantitative | |

| Halogenated Solvents | Not Specified | Miscible[2] | Quantitative | |

| Esters | Not Specified | Miscible[2] | Quantitative | |

| Ketones | Not Specified | Miscible[2] | Quantitative |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[3][4][5] This protocol outlines the steps for determining the solubility of a liquid like this compound in an organic solvent, followed by quantification using gas chromatography (GC).

1. Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Analytical balance

-

Glass vials with screw caps or sealed ampoules

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE or other solvent-compatible material)

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)

-

Volumetric flasks and pipettes for standard preparation

2. Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The excess solute is crucial to ensure that the solvent becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved this compound to separate.

-

To ensure complete separation of the undissolved phase, centrifuge the vial at a high speed.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining undissolved micro-droplets. This step is critical to prevent overestimation of the solubility.

-

-

Quantification by Gas Chromatography (GC):

-

Preparation of Standards: Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

Calibration Curve: Inject the standard solutions into the GC to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject a known volume of the filtered, saturated sample into the GC.

-

Concentration Determination: Use the peak area of the sample from the chromatogram and the calibration curve to determine the concentration of this compound in the saturated solution.

-

3. Data Reporting:

The solubility is typically reported in units of grams per 100 g of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility using the shake-flask method.

References

An In-depth Technical Guide to the Synthesis and Preparation of 1,3-Dichloropropane

This technical guide provides a comprehensive overview of the primary synthesis and preparation methods for 1,3-dichloropropane, a significant intermediate in the production of pharmaceuticals and agrochemicals.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols, quantitative data, and process workflows.

Synthesis from 1,3-Propanediol and Hydrochloric Acid

A common laboratory and potential industrial method for the synthesis of this compound involves the reaction of 1,3-propanediol with hydrogen chloride gas in the presence of a catalyst. This process is characterized by its high yield and purity.

Reaction Pathway and Workflow

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl groups of 1,3-propanediol are replaced by chlorine atoms from hydrogen chloride. Ammonium chloride is utilized as a catalyst to facilitate the reaction. The process involves heating the reactants and continuously passing HCl gas through the mixture, followed by separation of the resulting this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 97.2% | [3] |

| Purity | 99.7% (by HPLC) | [3] |

| Reactant Molar Ratio (1,3-propanediol:HCl) | 1:3 | [3] |

| Reaction Temperature | 60°C initially, raised to 107°C | [3] |

| Reaction Time | 3 hours (reflux) | [3] |

| Catalyst | Ammonium Chloride | [3] |

Experimental Protocol

The following protocol is based on the synthesis of this compound from 1,3-propanediol.[3]

Materials:

-

1,3-propanediol (322 g)

-

Ammonium chloride (5 g)

-

Water (400 g)

-

Hydrogen chloride (HCl) gas

-

1000 ml reaction flask

-

Oil-water separator

-

Condenser

Procedure:

-

To a 1000 ml reaction flask equipped with an oil-water separator and a condenser, add 400 g of water, 5 g of ammonium chloride, and 322 g of 1,3-propanediol.

-

Stir the mixture and raise the temperature to 60°C.

-

Begin to pass HCl gas through the reaction mixture.

-

Continue passing HCl gas as the reaction liquid turns from clear to milky white.

-

Increase the temperature of the reaction mixture to 107°C to initiate reflux and liquid separation.

-

Continue the reflux for 3 hours. The molar ratio of 1,3-propanediol to HCl gas should be maintained at approximately 1:3.

-

During reflux, the oil-water separator will show two layers. The lower aqueous phase should be refluxed back into the reaction flask.

-

The upper oily layer, which is this compound, is separated and collected.

-

The final product is analyzed for purity, which is expected to be around 99.7% by HPLC, with a yield of approximately 97.2%.

Synthesis from Bis(3-hydroxypropyl)ether and Hydrogen Chloride

An alternative synthesis route utilizes bis(3-hydroxypropyl)ether, a byproduct from 1,3-propanediol production, reacting it with hydrogen chloride.[1][2] This method can be performed with or without a catalyst, though the use of tertiary basic nitrogen compounds is preferred.[1][2]

Reaction Pathway and Workflow

In this process, bis(3-hydroxypropyl)ether is cleaved and chlorinated by hydrogen chloride. Tertiary basic nitrogen compounds, such as pyridine bases, act as catalysts. The reaction involves heating the mixture while introducing hydrogen chloride, followed by distillation to separate the this compound and water of reaction.[1][2] The process can be run continuously.[1][2]

References

An In-depth Technical Guide to the Discovery and History of 1,3-Dichloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloropropane (C₃H₆Cl₂), also known historically as trimethylene dichloride, is a halogenated hydrocarbon that has played a niche but significant role in the advancement of organic synthesis. While it lacks the extensive application history of some industrial solvents or reagents, its unique structural properties have made it a valuable intermediate, most notably in the foundational synthesis of cyclopropane. This technical guide provides a comprehensive overview of the discovery, historical synthesis, physicochemical properties, and applications of this compound, with a focus on detailed experimental protocols and the underlying chemical principles relevant to research and development professionals.

Discovery and Historical Context

While a singular discovery of this compound is not prominently documented, its existence and preparation were established by the late 19th century. The most significant early milestone associated with 1,3-dihalopropanes is the first synthesis of cyclopropane by Austrian chemist August Freund in 1881.[1] Freund successfully prepared the three-membered ring by treating 1,3-dibromopropane with sodium metal.[1][2] This intramolecular Wurtz-type reaction, now known as the Freund reaction, established the utility of 1,3-dihalopropanes as precursors to cyclopropyl moieties, a structural motif of considerable interest in medicinal chemistry and materials science.

The reaction principle was later adapted for this compound, notably in the Hass cyclopropane process, which utilized the more economical chloro-derivative with zinc as the reducing agent.[3] Early syntheses of this compound itself were typically achieved by the reaction of 1,3-propanediol (trimethylene glycol) with chlorinating agents, a method that remains a viable laboratory and industrial approach today.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are critical for its application in synthesis and for its identification. The data has been compiled from various sources for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆Cl₂ | --INVALID-LINK-- |

| Molecular Weight | 112.99 g/mol | --INVALID-LINK-- |

| CAS Number | 142-28-9 | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Density | 1.1896 g/mL at 20 °C | --INVALID-LINK-- |

| Boiling Point | 120-122 °C | --INVALID-LINK-- |

| Melting Point | -99.5 °C | --INVALID-LINK-- |

| Flash Point | 32 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.4481 | --INVALID-LINK-- |

| Solubility | Soluble in alcohol and ether; slightly soluble in water (0.27 g/100 mL) | --INVALID-LINK-- |

| Synonyms | Trimethylene dichloride, Trimethylene chloride | --INVALID-LINK--, --INVALID-LINK-- |

Table 2: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum is characterized by two main signals: a quintet around δ 2.2 ppm corresponding to the central CH₂ group and a triplet around δ 3.6 ppm for the two terminal CH₂Cl groups. |

| ¹³C NMR | The carbon NMR spectrum shows two distinct signals: one for the central carbon atom and another for the two equivalent terminal carbon atoms attached to chlorine. |

| Mass Spectrometry (EI) | The mass spectrum exhibits a molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of two chlorine atoms (M, M+2, M+4). Common fragmentation patterns involve the loss of HCl and chlorine radicals. |

Synthesis and Experimental Protocols

The synthesis of this compound has evolved, but the fundamental chemistry of converting a 1,3-diol to a dihalide remains central.

Historical Synthesis from 1,3-Propanediol

One of the earliest and most straightforward methods for preparing this compound involves the direct conversion of 1,3-propanediol using a strong chlorinating agent.

Experimental Protocol: Reaction of 1,3-Propanediol with Thionyl Chloride

-

Objective: To synthesize this compound via the reaction of 1,3-propanediol with thionyl chloride (SOCl₂).

-

Materials:

-

1,3-Propanediol (1 mole)

-

Thionyl chloride (2.2 moles, slight excess)

-

Pyridine (catalytic amount, e.g., 0.02 moles)

-

Anhydrous diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1,3-propanediol and a catalytic amount of pyridine.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride from the dropping funnel with constant stirring. The reaction is exothermic and will produce HCl and SO₂ gas, which should be vented to a fume hood or passed through a scrubber.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.

-

Wash the ether layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound by fractional distillation, collecting the fraction boiling at approximately 120-122 °C.

-

Modern Synthesis from Bis(3-hydroxypropyl)ether

A more recent patented process utilizes bis(3-hydroxypropyl)ether, a byproduct of 1,4-butanediol production, as a cost-effective starting material.[4] This process involves not only the substitution of the hydroxyl groups but also the cleavage of the ether linkage by hydrogen chloride.

Experimental Protocol Overview

-

Objective: To synthesize this compound from bis(3-hydroxypropyl)ether and hydrogen chloride.[4]

-

Reaction: HO(CH₂)₃O(CH₂)₃OH + 4 HCl → 2 Cl(CH₂)₃Cl + 3 H₂O

-

Procedure Summary:

-

Bis(3-hydroxypropyl)ether is reacted with gaseous hydrogen chloride in the presence of a catalyst, such as a tertiary basic nitrogen compound (e.g., pyridine).[4]

-

The reaction mixture is heated, and the this compound and water of reaction are continuously distilled off.[4]

-

The distillate separates into two phases (aqueous and organic). The organic phase, containing the product, is isolated and purified by a final distillation.[4]

-

Applications in Organic Synthesis and Industry

While sometimes used as a solvent, the primary value of this compound lies in its role as a bifunctional electrophile.

-

Synthesis of Cyclopropane: As mentioned, the most historically significant application is the synthesis of cyclopropane via the Freund reaction or its variants.[2][3] This reaction showcases the utility of 1,3-dihalides in forming three-membered rings through intramolecular coupling.

-

Chemical Intermediate: It serves as a C3 building block in the synthesis of various pharmaceuticals and agrochemicals. The two terminal chlorine atoms can be displaced by a wide range of nucleophiles, allowing for the construction of more complex molecules, including heterocyclic compounds.

-

Historical Use in Fumigants: this compound has been identified as a component or contaminant in some older soil fumigant formulations that primarily contained 1,3-dichloropropene and 1,2-dichloropropane.

Toxicology and Metabolic Pathways

It is crucial to distinguish the toxicology of this compound from its more widely studied and regulated unsaturated analogue, 1,3-dichloropropene. Data specific to this compound is limited but suggests it is moderately toxic by ingestion and is an irritant to the eyes and skin.

The metabolic fate of this compound is not well-documented in the literature. However, for context and as a model for how similar small halogenated alkanes are processed in vivo, the metabolic pathway of the related compound 1,3-dichloropropene is instructive for drug development professionals. The primary detoxification route for 1,3-dichloropropene is conjugation with glutathione (GSH), a pathway common for electrophilic compounds.

Disclaimer: The following diagram illustrates the metabolic pathway for 1,3-dichloropropene , not this compound. This is provided for illustrative purposes due to the scarcity of data on this compound itself.

The metabolism of 1,3-dichloropropene is initiated by conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs).[5][6] This is considered a detoxification step. The resulting glutathione conjugate can then be further processed through the mercapturic acid pathway, ultimately leading to a water-soluble N-acetylcysteine conjugate that is excreted in the urine.[5] A minor, alternative pathway may involve oxidation by cytochrome P450 enzymes to form a reactive epoxide, which is a proposed mechanism for its genotoxicity.[2]

Conclusion

This compound holds a unique place in the history of organic chemistry. While its direct applications are limited, its role as a precursor in the seminal synthesis of cyclopropane highlights its importance as a research chemical. For modern scientists and drug development professionals, it remains a useful C3 bifunctional intermediate. Understanding its historical synthesis, physicochemical properties, and reactivity provides a valuable foundation for its application in contemporary organic synthesis. Further research into its specific metabolic pathways and toxicological profile would be beneficial to fully characterize its safety and potential biological interactions.

References

A Technical Guide to the Spectroscopic Analysis of 1,3-Dichloropropane

This guide provides a comprehensive overview of the spectroscopic data for 1,3-dichloropropane, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.73 | Triplet | 4H | -CH₂-Cl |

| ~2.25 | Quintet | 2H | -CH₂- |

Solvent: CDCl₃. Instrument: Varian A-60D.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~45 | -CH₂-Cl |

| ~35 | -CH₂- |

Note: In the proton-decoupled ¹³C NMR spectrum, both signals appear as singlets. The predicted multiplicities for a proton-coupled spectrum would be triplets.[2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (alkane) |

| 1450 | Medium | CH₂ bend (scissoring) |

| 1290 | Medium | CH₂ wag |

| 740 | Strong | C-Cl stretch |

| 650 | Strong | C-Cl stretch |